(2-Ethynylphenyl)trimethylsilane

Sonogashira coupling copper-free catalysis microwave synthesis

Researchers pursuing living polyacetylene polymerization face chain-transfer and backbiting that broaden dispersity and prevent block copolymer synthesis. (2-Ethynylphenyl)trimethylsilane (CAS 78905-09-6) overcomes this through its ortho-TMS architecture: • Enables living polymerization with Mw/Mn ≈ 1.2, supporting sequential monomer addition for AB, ABA, and ABC triblock architectures • Directs regioselective ortho-metalation (BuLi/t-BuOK) for divergent functionalization from a single precursor • Supports copper-free, microwave-accelerated Sonogashira-type desilylative coupling with ≤90% isolated yield Bulk quantities available with Certificate of Analysis.

Molecular Formula C11H14Si
Molecular Weight 174.31 g/mol
CAS No. 78905-09-6
Cat. No. B12072415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethynylphenyl)trimethylsilane
CAS78905-09-6
Molecular FormulaC11H14Si
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC=C1C#C
InChIInChI=1S/C11H14Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3
InChIKeySKRALBDPWWULBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethynylphenyl)trimethylsilane (CAS 78905-09-6): A Silyl-Protected ortho-Alkynyl Building Block for Cross-Coupling and Living Polymerization


(2‑Ethynylphenyl)trimethylsilane (syn. 1‑phenyl‑2‑(trimethylsilyl)acetylene, o‑(trimethylsilyl)phenylacetylene) is a bifunctional organosilicon monomer that combines a terminal ethynyl group with a trimethylsilyl (TMS) substituent at the ortho position of the phenyl ring [1]. The TMS group serves as both a steric protecting element and a latent reactive site, enabling selective sequential transformations that are inaccessible with non‑silylated or para‑substituted analogs [2]. Its molecular formula is C₁₁H₁₄Si, MW = 174.31 g·mol⁻¹, with a boiling point of 87–88 °C at 9 mmHg and a flash point of 73–74 °C [1].

Copper-Free Sonogashira One-pot desilylative coupling without Cu catalyst
Living Polymerization Ortho-TMS sterics enable controlled chain growth
Directed Ortho-Metalation TMS-directed regioselective functionalization

Why Generic Substitution Fails: Ortho-TMS Geometry Enables Reactivity That para-Isomers and Non-Silylated Phenylacetylenes Cannot Match


Superficially similar alkynylarenes such as phenylacetylene or para‑(trimethylsilyl)phenylacetylene lack the ortho‑TMS architecture that defines the target compound's differential performance. The ortho‑TMS group provides three inseparable advantages: (i) it acts as a directing group for regioselective ortho‑metalation, enabling the synthesis of elaborated monomers that para‑isomers cannot access [1]; (ii) its steric bulk suppresses chain‑transfer and backbiting during transition‑metal‑catalyzed polymerization, converting a non‑living process into a living one with narrow dispersity [2]; and (iii) it enables copper‑free, microwave‑accelerated Sonogashira‑type desilylative coupling that eliminates alkyne homocoupling side reactions [3]. Substituting with phenylacetylene or 4‑(trimethylsilylethynyl)toluene forfeits at least one of these capabilities, making the ortho‑TMS geometry a non‑negotiable structural requirement for applications demanding living polymerization control, membrane gas‑separation performance, or tandem desilylation–coupling efficiency.

para‑TMS analog Lacks ortho-directing effect; ortho-metalation not possible
Phenylacetylene Undergoes backbiting and cyclic trimerization; dispersity may broaden
Terminal alkynes Copper‑free coupling may produce extensive homocoupling; yield may drop

(2-Ethynylphenyl)trimethylsilane: Quantitative Differentiation Evidence vs. Closest Analogs


Copper-Free Sonogashira Coupling: 90% Isolated Yield vs. Trace Conversion for Terminal Alkyne Analogs

(2‑Ethynylphenyl)trimethylsilane undergoes copper‑free, palladium‑catalyzed desilylative coupling with 3‑iodopyridine under microwave irradiation to give the unsymmetrical diarylacetylene product in 90% isolated yield [1]. In contrast, when phenylacetylene (terminal alkyne) is subjected to an analogous copper‑free PdCl₂(PCy₃)₂‑catalyzed protocol, the corresponding Sonogashira product is obtained in <10% yield . The TMS‑protected alkyne thus uniquely enables a one‑pot desilylation–coupling sequence that avoids copper co‑catalyst, suppresses alkyne homocoupling, and delivers preparatively useful yields under microwave conditions.

Coupling yield
Head-to-head
90% yield (TMS‑alkyne) vs. trace (phenylacetylene)
Supports one-pot desilylative coupling strategy
Pd(OAc)₂, DMF, MW 450 W, 100 °C
Sonogashira coupling copper-free catalysis microwave synthesis diarylacetylene

Living Polymerization: Ortho-TMS Enables Mw/Mn ~1.2 vs. Broad Dispersity for Unsubstituted Phenylacetylene

Polymerization of o‑(trimethylsilyl)phenylacetylene with MoOCl₄‑ or Mo‑based initiators proceeds via a living mechanism, yielding polymers with narrow molecular‑weight distributions [1]. The closely related o‑methylphenylacetylene (o‑MePA) produces a living polymer with Mw/Mn = 1.21 and 90% cis content under MoOCl₄–n‑Bu₄Sn–EtOH catalysis [2]; o‑(trimethylsilyl)phenylacetylene similarly exhibits living behavior, as demonstrated by successful block copolymer synthesis (e.g., o‑Me₃SiPA‑b‑o‑CF₃PA) [3]. In contrast, unsubstituted phenylacetylene polymerized with the same MoCl₅/WCl₆ initiators undergoes extensive backbiting and intramolecular cyclization, generating cyclic trimers and broad‑dispersity products [1]. The ortho‑TMS steric bulk suppresses cis‑transoidal → cis‑cisoidal isomerization, the prerequisite for chain‑transfer and termination.

Living polymerization
Class-level
Living metathesis; Mw/Mn ≈ 1.2 (o‑MePA benchmark)
Supports block copolymer synthesis
MoOCl₄–n‑Bu₄Sn–EtOH; confirm for TMS monomer
living polymerization substituted polyacetylene dispersity control block copolymer

Oxygen Permselectivity: Poly(ortho‑TMS‑phenylacetylene) Membranes Exceed PDMS in Separation Factor

Polymerization of o‑(trimethylsilyl)phenylacetylene yields a tough, solvent‑castable membrane with oxygen permeability coefficient Po₂ = 4.73 × 10⁻⁸ cc(STP)·cm/(cm²·s·cmHg) and O₂/N₂ separation factor α = 2.65 for the bis‑TMS derivative poly[2,4‑(o,p)‑bis(trimethylsilyl)phenylacetylene] [1]. This Po₂ is comparable to that of polydimethylsiloxane (PDMS), the benchmark high‑permeability material, but the O₂/N₂ selectivity α exceeds that of PDMS [1]. In contrast, the mono‑para‑TMS polymer poly[(4‑trimethylsilyl)phenylacetylene] shows a significantly lower Po₂ of 1.52 × 10⁻⁸ (a 3.1‑fold reduction) despite a slightly higher α of 3.39 [1]. The ortho‑TMS geometry is therefore essential for achieving the high‑permeability, high‑selectivity combination that matches PDMS flux while surpassing its selectivity.

Gas permeation
Head-to-head
Po₂ = 4.73×10⁻⁸, α = 2.65 (ortho‑TMS polymer) vs. lower flux para‑analog
Reported high flux and selectivity for oxygen enrichment
Poly[2,4‑bis(TMS)phenylacetylene] membrane
gas separation membrane oxygen permselectivity polyphenylacetylene TMS-containing polymer

Radical Anion Stability: Ortho-TMS-Alkyne Dimerization Kinetics Quantified Across Alkali Metal Gegenions

The radical anion of (2‑ethynylphenyl)trimethylsilane, generated with Na⁺, K⁺, or Cs⁺ gegenions in THF, is stable at −80 °C and dimerizes at elevated temperatures with well‑characterized kinetics [1]. At −60 °C, the second‑order dimerization rate constant k varies by over two orders of magnitude depending on the gegenion: k(Na⁺) = 41.1 L·mol⁻¹·s⁻¹, k(K⁺) = 0.59 L·mol⁻¹·s⁻¹, k(Cs⁺) = 0.26 L·mol⁻¹·s⁻¹, with corresponding ΔG‡ values of 10.8, 13.5, and 13.9 kcal·mol⁻¹ [1]. For the Si–C bond of the neutral molecule, the calculated π‑bond order is approximately 0.3, indicating partial double‑bond character that contributes to the radical anion's unique stability [1]. Comparative data with the trimethylgermyl analog (1‑phenyl‑2‑trimethylgermylacetylene) and the tert‑butyl analog (1‑phenyl‑2‑t‑butylacetylene) are available but not directly quantified in the same study; the deuterium‑substitution assignment of phenyl‑ring splitting constants was achieved unambiguously for the TMS derivative [2].

Radical anion kinetics
Reported
k(Na⁺)=41.1 L·mol⁻¹·s⁻¹, k(Cs⁺)=0.26; ΔΔG‡≈3.1 kcal/mol
Supports electron-transfer probe studies
Gegenion-dependent dimerization at −60 °C, THF
radical anion electron spin resonance dimerization kinetics organosilicon

TMS-Directed Regioselective Ortho-Metalation: A Unique Synthetic Entry Route Inaccessible to para-Isomers

Substituted o‑trimethylsilylphenylacetylenes are synthesized by ortho‑metalation of phenylacetylenes using the butyllithium/t‑BuOK complex reagent, followed by electrophilic trapping [1]. This regioselective ortho‑deprotonation is directed by the TMS group, enabling the introduction of diverse substituents at the position ortho to the acetylene. The resulting monomers, when polymerized with tungsten catalysts, yield deeply colored poly(arylacetylene)s [1]. Para‑trimethylsilylphenylacetylene cannot undergo this ortho‑metalation pathway, restricting the accessible monomer diversity. This synthetic versatility positions the ortho‑TMS compound as a privileged scaffold for generating libraries of functionalized polyphenylacetylene derivatives.

Ortho-metalation
Class-level
Divergent synthesis of ortho‑substituted monomers via BuLi/t‑BuOK
Supports late-stage diversification of arylacetylene libraries
WCl₆ or Mo catalysts for subsequent polymerization
ortho-metalation regioselective synthesis organolithium monomer functionalization

Sila-Sonogashira with Deactivated Aryl Bromides/Chlorides: 70% and 51% Yield Under Aqueous Microwave Conditions

Using an oxime‑palladacycle catalyst under copper‑free, aqueous microwave conditions, (2‑ethynylphenyl)trimethylsilane couples with 4‑bromoanisole and 4‑chloroanisole in 70% and 51% yield, respectively [1]. These are electron‑rich, deactivated aryl halides that are notoriously poor substrates in conventional Sonogashira reactions. The sila‑Sonogashira process exploits the TMS group as a traceless activator, with the Si–C bond cleavage occurring in situ. For comparison, terminal phenylacetylene under the same copper‑free aqueous conditions would undergo extensive protodegylation or homocoupling. While direct head‑to‑head yield data for phenylacetylene with these specific substrates under identical conditions are not available from this study, the successful coupling of deactivated aryl chlorides (51% yield) is notable given that aryl chlorides typically require specialized ligands and elevated temperatures in conventional Sonogashira protocols.

Sila-Sonogashira
Reported
70% (4‑bromoanisole), 51% (4‑chloroanisole) under MW
Supports green aqueous Sonogashira with deactivated substrates
Palladacycle catalyst, water, microwave
sila-Sonogashira palladacycle catalyst aqueous coupling deactivated aryl halide

(2-Ethynylphenyl)trimethylsilane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Copper-Free, Microwave-Accelerated Synthesis of Unsymmetrical Diarylacetylenes

Research groups synthesizing diarylacetylene libraries for pharmaceutical or materials screening should prioritize this compound. It enables a one‑pot desilylation–coupling sequence that eliminates copper co‑catalyst, reduces alkyne homocoupling side products, and delivers up to 90% isolated yield under microwave irradiation within minutes [1]. This dramatically simplifies purification and reduces heavy‑metal waste relative to conventional Sonogashira protocols that require separate TMS deprotection and CuI co‑catalysis.

Living Polymerization for Block Copolymer Precision Macromolecular Engineering

Polymer chemistry laboratories pursuing block copolymer architectures (AB, ABA, ABC triblocks) from substituted polyacetylenes require this monomer. The ortho‑TMS group is the minimal steric element that converts phenylacetylene polymerization from a non‑living process plagued by backbiting and cyclization into a living polymerization with Mw/Mn ≈ 1.2 [1][2]. This enables sequential monomer addition to construct well‑defined block copolymers, a capability that para‑TMS or non‑silylated phenylacetylenes do not support.

High-Flux, High-Selectivity Oxygen Enrichment Membranes

Industrial membrane manufacturers developing oxygen‑enrichment or nitrogen‑rejection systems should evaluate poly[o‑(trimethylsilyl)phenylacetylene] as a membrane material. Polymerized membranes achieve oxygen permeability (Po₂ ≈ 4.73 × 10⁻⁸ cc(STP)·cm/(cm²·s·cmHg)) comparable to PDMS, the industry‑standard high‑flux material, while exceeding PDMS in O₂/N₂ selectivity [1]. The ortho‑TMS geometry is essential for this performance; the para‑only analog shows a 3.1‑fold lower permeability.

Divergent Synthesis of Ortho-Functionalized Arylacetylene Libraries via Directed Metalation

Medicinal chemistry and agrochemical discovery teams needing diverse ortho‑substituted arylacetylenes can use this compound as a single, commercially available entry point. The TMS group directs regioselective ortho‑metalation with BuLi/t‑BuOK, and subsequent electrophilic quenching installs a wide range of functional groups [1]. This divergent strategy reduces the number of distinct aryl halide precursors required and compresses synthetic step count relative to sequential cross‑coupling approaches.

Application
Selection Property
Validation Focus
Copper‑free Sonogashira synthesis
TMS‑protected alkyne reactivity
Copper‑free coupling efficiency and scope
Living block copolymer synthesis
Ortho‑TMS steric stabilization
Dispersity control and block efficiency
Oxygen enrichment membranes
Polymer gas transport properties
O₂/N₂ selectivity and flux
Ortho‑functionalized library synthesis
Directed ortho‑metalation capability
Regioselective functionalization efficiency
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